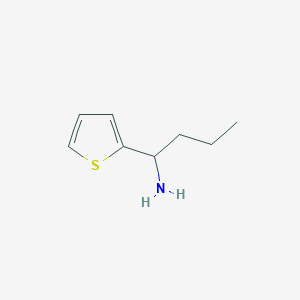

1-(Thiophen-2-yl)butan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7H,2,4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMMVAUKJDWTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CS1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Thiophen-2-yl)butan-1-amine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-2-yl)butan-1-amine is a primary amine featuring a thiophene heterocycle, a structural motif of significant interest in medicinal chemistry. Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, positioning it as a valuable building block for drug discovery and development.

Chemical Structure and Properties

This compound possesses a chiral center at the carbon atom adjacent to the thiophene ring and the amino group. The presence of the electron-rich thiophene ring and the basic amino group dictates its chemical reactivity and potential for biological interactions.

Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 6.8-7.5 ppm). The methine proton (CH-NH₂) would appear as a multiplet, coupled to the adjacent methylene group and the amine protons. The protons of the butyl chain would resonate in the upfield region (δ 0.8-1.8 ppm).

-

¹³C NMR spectroscopy would display distinct signals for the carbon atoms of the thiophene ring, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift. The chiral carbon (C-NH₂) would also have a unique resonance.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3400-3250 cm⁻¹.[3] Other key absorptions would include C-H stretching vibrations of the thiophene ring and the alkyl chain, as well as C-N stretching. The thiophene ring itself exhibits characteristic vibrations.[4]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak, confirming the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the butyl chain and fragmentation of the thiophene ring. For the related compound, thiophene-2-ethylamine, the mass spectrum has been documented.[5][6]

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. The hydrochloride salt would exhibit greater water solubility. |

| pKa | The amino group is expected to have a pKa in the range of 9-10, typical for primary amines. |

Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through reductive amination of the corresponding ketone, 1-(thiophen-2-yl)butan-1-one. This method is widely used for the preparation of primary amines from carbonyl compounds.[7][8][9] Another classical method that could be employed is the Leuckart reaction.[10][11][12][13][14]

Reductive Amination Protocol

This protocol describes a one-pot reductive amination procedure.

Workflow for Reductive Amination

Caption: General workflow for the synthesis of this compound via reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-(thiophen-2-yl)butan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia. Ammonium acetate or a solution of ammonia in methanol can be used in excess.

-

Imine Formation: The mixture is stirred at room temperature. The progress of imine formation can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at 0 °C. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step as it selectively reduces the imine in the presence of the ketone.[9] Sodium triacetoxyborohydride is another effective alternative.[8]

-

Quenching and Work-up: The reaction is carefully quenched with water or a dilute acid. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Ammonia Source: Using a salt like ammonium acetate provides both ammonia and a mild acidic catalyst to promote imine formation.

-

Choice of Reducing Agent: Sodium cyanoborohydride is preferred over sodium borohydride because it is less reactive towards carbonyl groups at neutral or slightly acidic pH, allowing for the selective reduction of the in situ-formed iminium ion.[9]

Potential Applications in Drug Discovery

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs.[15] Thiophene derivatives have been reported to exhibit a broad spectrum of pharmacological activities.

Anti-inflammatory and Analgesic Potential

Many thiophene-containing compounds have shown promising anti-inflammatory and analgesic properties.[1][2] The structural similarity of this compound to known bioactive molecules suggests its potential as a scaffold for the development of novel anti-inflammatory agents.

Central Nervous System (CNS) Activity

Thiophene analogues of known CNS-active drugs have been synthesized and evaluated for their neuroleptic properties. For instance, a thiophene analogue of taclamine has demonstrated a neuroleptic profile with potent alpha-adrenoceptor blocking activity.[16] Given the structural features of this compound, it could serve as a starting point for the synthesis of novel compounds targeting CNS receptors.

Acetylcholinesterase Inhibition

Thiophene derivatives have also been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[17][18] The amine functionality and the aromatic thiophene ring in this compound make it a candidate for derivatization to explore this therapeutic area.

Logical Relationship of Thiophene Core to Biological Activity

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-2-ethylamine(30433-91-1) MS spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. erowid.org [erowid.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 14. scribd.com [scribd.com]

- 15. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological study of the thiophene analogue of taclamine, QM-7184, a new neuroleptic drug with potent alpha-adrenoceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(Thiophen-2-yl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-2-yl)butan-1-amine is a primary amine featuring a thiophene ring, a heterocyclic aromatic moiety of significant interest in medicinal chemistry.[1] This guide provides a comprehensive overview of its core physicochemical characteristics, offering a foundational understanding for its application in research and drug development. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information from closely related analogs, theoretical principles, and established analytical methodologies to present a robust predictive profile. We will delve into its structural attributes, expected properties such as boiling point, solubility, and pKa, and detail the experimental protocols for their empirical determination. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel thiophene-based compounds.

Introduction: The Significance of Thiophene Amines in Medicinal Chemistry

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, frequently appearing in the molecular frameworks of approved drugs.[1] The thiophene ring is often employed as a bioisostere for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability and binding affinity to biological targets.[1] The incorporation of an amine group introduces a basic center, crucial for forming salts with improved solubility and for participating in key hydrogen bonding interactions with biological macromolecules. The combination of a thiophene ring and a butanamine side chain in this compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents, particularly in areas such as neurology, inflammation, and oncology.[2]

Molecular Structure and Identification

A thorough understanding of the physicochemical properties of this compound begins with its molecular structure.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not available for the free amine. 1255718-30-9 for the hydrochloride salt. | [3] |

| Molecular Formula | C₈H₁₃NS | [4] |

| Molecular Weight | 155.26 g/mol | [4] |

| Canonical SMILES | CCCC(C1=CC=CS1)N | - |

Predicted and Theoretical Physicochemical Properties

Due to the limited availability of direct experimental data, the following section outlines the expected physicochemical properties of this compound based on the known characteristics of similar compounds and general chemical principles.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Physical State | Colorless to pale yellow liquid | Similar short-chain alkylamines are liquids at room temperature.[5] |

| Boiling Point | Estimated > 200 °C | The presence of the thiophene ring and the amine group, capable of hydrogen bonding, will significantly increase the boiling point compared to butane. The boiling point will be higher than that of butan-1-amine (78 °C) due to the larger molecular weight and aromatic ring.[6] |

| Melting Point | Not applicable (liquid at STP) | The hydrochloride salt is a solid.[3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether). | The butanamine chain imparts some lipophilicity, while the amine group can engage in hydrogen bonding with water. Primary amines with more than four carbon atoms generally have limited water solubility.[7] Thiophene itself is insoluble in water but soluble in organic solvents.[1] |

| pKa | Estimated 9-10 | The pKa of the conjugate acid (R-NH₃⁺) is expected to be in the typical range for primary alkylamines. The electron-donating nature of the alkyl group increases the basicity compared to ammonia. The thiophene ring's electronic effects will influence the precise value. |

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical characteristics of this compound. These protocols are based on standard laboratory practices for the analysis of amines.

Determination of Boiling Point (Micro-scale Method)

The determination of the boiling point is crucial for purification by distillation and for assessing the volatility of the compound.

Figure 2: Workflow for micro-scale boiling point determination.

Protocol:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube. Add a boiling chip to ensure smooth boiling.

-

Apparatus Setup: Clamp the test tube in a heating block. Suspend a thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Heating: Gently heat the sample until it begins to boil and a ring of condensing vapor (reflux ring) is observed on the inner wall of the test tube.

-

Measurement: Adjust the heating rate so that the reflux ring is stable and its upper level is aligned with the thermometer bulb. The stable temperature reading is the boiling point of the liquid.[8]

Solubility Assessment

Understanding the solubility profile is critical for formulation development, reaction condition selection, and purification processes.

Protocol:

-

Water Solubility: To 1 mL of deionized water in a test tube, add this compound dropwise with vigorous shaking after each addition. Observe for the formation of a homogenous solution or the presence of an immiscible layer.[7]

-

Solubility in Organic Solvents: Repeat the procedure described in step 1 using various organic solvents such as ethanol, methanol, chloroform, and diethyl ether.

-

Acid/Base Solubility: Test the solubility in 5% aqueous HCl and 5% aqueous NaOH. Primary amines are expected to be soluble in dilute acid due to the formation of the corresponding ammonium salt.[9]

Determination of pKa (Potentiometric Titration)

The pKa value quantifies the basicity of the amine, which is a critical parameter in drug design and development, influencing absorption and distribution.

Figure 3: Workflow for pKa determination by potentiometric titration.[10]

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Titration: Place a calibrated pH electrode in the solution and titrate with a standardized solution of hydrochloric acid, recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of inflection on the titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.[10]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

Thiophene Protons: Three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting characteristic coupling patterns.

-

Methine Proton (-CH-NH₂): A multiplet adjacent to the amine group.

-

Alkyl Chain Protons: Signals in the upfield region (δ 0.8-1.8 ppm) corresponding to the butyl chain.

-

Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.[11]

Expected ¹³C NMR Spectral Features:

-

Thiophene Carbons: Four signals in the aromatic region (typically δ 120-150 ppm).

-

Methine Carbon (-CH-NH₂): A signal in the range of δ 40-60 ppm.

-

Alkyl Chain Carbons: Signals in the aliphatic region (δ 10-40 ppm).[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

N-H Stretch: Two characteristic sharp peaks for the primary amine in the range of 3300-3500 cm⁻¹.[13]

-

C-H Stretch (Aromatic): Absorption above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption below 3000 cm⁻¹.

-

N-H Bend: A band around 1590-1650 cm⁻¹.[13]

-

C-N Stretch: An absorption in the region of 1000-1250 cm⁻¹.[13]

-

C=C Stretch (Thiophene): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): An odd-numbered molecular ion peak, consistent with the nitrogen rule, at m/z = 155.[14]

-

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a resonance-stabilized cation.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its utility as a scaffold in the design of novel therapeutic agents. The thiophene ring can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the primary amine can act as a hydrogen bond donor and acceptor, and as a point for salt formation to enhance bioavailability. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][15] Therefore, this compound represents a promising starting point for the development of new chemical entities targeting a variety of diseases.

Conclusion

This technical guide has provided a comprehensive theoretical and practical overview of the physicochemical characteristics of this compound. While direct experimental data is sparse, a robust predictive profile has been constructed based on the known properties of analogous compounds and fundamental chemical principles. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of its key properties. A thorough understanding of these physicochemical characteristics is paramount for the successful application of this versatile building block in the synthesis and development of novel, thiophene-based therapeutic agents.

References

- Juranić, I. (2012). Simple Method for the Estimation of pKa of Amines.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

- Juranić, I. (2012). Simple Method for the Estimation of pKa of Amines. Semantic Scholar.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

- Amine infrared spectra. (n.d.). Chemistry.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- IR: amines. (n.d.).

- VandenBoer, T. C., et al. (2017). Quantitation of 11 alkylamines in atmospheric samples: separating structural isomers by ion chromatography. Atmospheric Measurement Techniques, 10(3), 927-939.

- Doneanu, A., & Chen, W. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.

- Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.

- Whitney, T. A., & K dolu, O. (1971). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Analytical Chemistry, 43(8), 1078-1083.

- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. (2023, January 25). EMBIBE.

- Wiley-VCH. (2007).

- Al-Ameri, M., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6649.

- Organomation. (n.d.).

- Vulcanchem. (n.d.). 1-(3-Methylthiophen-2-yl)butan-1-amine.

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM

- BYJU'S. (n.d.). Test for Amino Groups.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Moldb. (n.d.). 1255718-30-9 | this compound hydrochloride.

- Iowa State University. (n.d.).

- Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.

- Cornell University. (n.d.).

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.

- PubChem. (n.d.). N-(thiophen-2-ylmethyl)butan-1-amine | C9H15NS.

- MySkinRecipes. (n.d.). This compound hydrochloride.

- ChemScene. (n.d.). 1019605-14-1 | N-(1-(Thiophen-2-yl)ethyl)butan-2-amine.

- MOLBASE Encyclopedia. (n.d.). butan-1-amine|109-73-9.

- BLDpharm. (n.d.). 5333-83-5|1-(Thiophen-2-yl)butan-1-one.

- BLDpharm. (n.d.). 1019605-14-1|(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine.

- CookeChem. (n.d.). 1-(Thiophen-2-yl)butan-1-one , 98% , 5333-83-5.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-(THIOPHEN-3-YL)BUTAN-1-AMINE | 1178919-45-3.

- Benchchem. (n.d.). 1-(Thiophen-2-yl)butan-2-amine | 138769-16-1.

- ChemicalBook. (n.d.). Thiophene-2-ethylamine(30433-91-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). Butylamine(109-73-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). Butylamine(109-73-9) 1H NMR spectrum.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. 1255718-30-9 | this compound hydrochloride - Moldb [moldb.com]

- 4. This compound [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. thinksrs.com [thinksrs.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ac1.hhu.de [ac1.hhu.de]

- 10. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | C7H12ClNS | CID 12280954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. journalwjarr.com [journalwjarr.com]

Spectroscopic Profile of 1-(Thiophen-2-yl)butan-1-amine: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 1-(Thiophen-2-yl)butan-1-amine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing thiophene-containing compounds. The guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Introduction

This compound is a primary amine containing a thiophene heterocycle. Thiophene and its derivatives are significant structural motifs in medicinal chemistry, often imparting unique pharmacological properties to drug candidates.[1] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized compounds like this compound, ensuring the reliability of subsequent biological and pharmacological studies. This guide will provide a detailed, predictive analysis of its spectroscopic signature.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound consists of a thiophene ring substituted at the 2-position with a butan-1-amine group. The chirality at the first carbon of the butyl chain is a key feature.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to each unique proton environment in the molecule. The thiophene ring protons will appear in the aromatic region, while the butylamine chain protons will be in the aliphatic region.

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Doublet of doublets | 1H | H-5 (Thiophene) |

| ~6.9 - 7.1 | Multiplet | 2H | H-3, H-4 (Thiophene) |

| ~4.1 - 4.3 | Triplet | 1H | CH-NH₂ |

| ~1.6 - 1.8 | Multiplet | 2H | CH₂ |

| ~1.3 - 1.5 | Sextet | 2H | CH₂ |

| ~1.5 - 2.0 (broad) | Singlet | 2H | NH₂ |

| ~0.9 | Triplet | 3H | CH₃ |

Interpretation:

-

Thiophene Protons: The protons on the thiophene ring are expected to resonate in the aromatic region. The proton at the 5-position (H-5) is typically the most downfield due to its proximity to the sulfur atom and the electron-withdrawing effect of the substituent. The protons at the 3 and 4-positions (H-3 and H-4) will be further upfield.[2]

-

Methine Proton: The proton on the carbon attached to both the thiophene ring and the amine group (CH-NH₂) is expected to be a triplet around 4.1-4.3 ppm. Its downfield shift is due to the deshielding effects of the adjacent aromatic ring and the nitrogen atom.

-

Aliphatic Protons: The protons of the butyl chain will appear in the upfield region. The terminal methyl group (CH₃) will be a triplet around 0.9 ppm. The two methylene groups (CH₂) will appear as multiplets in the range of 1.3-1.8 ppm.

-

Amine Protons: The amine protons (NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. The same sample and solvent can be used.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-2 (Thiophene) |

| ~127 | C-5 (Thiophene) |

| ~124 - 125 | C-3, C-4 (Thiophene) |

| ~55 - 60 | CH-NH₂ |

| ~35 - 40 | CH₂ |

| ~19 - 22 | CH₂ |

| ~14 | CH₃ |

Interpretation:

-

Thiophene Carbons: The carbon atom attached to the butylamine group (C-2) will be the most downfield of the thiophene carbons. The other thiophene carbons will resonate in the typical aromatic region for this heterocycle.[4]

-

Aliphatic Carbons: The carbon attached to the amine group (CH-NH₂) will be in the range of 55-60 ppm. The other carbons of the butyl chain will be found at progressively higher fields, with the terminal methyl carbon being the most upfield signal around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable) between salt plates (NaCl or KBr) or as a thin film.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 (two bands) | N-H stretch | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) |

| 2960 - 2850 | C-H stretch | Aliphatic (Butyl) |

| 1650 - 1580 | N-H bend | Primary Amine |

| ~1450 | C=C stretch | Aromatic (Thiophene) |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

| ~850 | C-H out-of-plane bend | 2-substituted Thiophene |

Interpretation:

-

N-H Vibrations: As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.[5] An N-H bending (scissoring) vibration should also be observable around 1650-1580 cm⁻¹.

-

C-H Vibrations: The spectrum will contain both aromatic C-H stretching absorptions from the thiophene ring (above 3000 cm⁻¹) and aliphatic C-H stretching absorptions from the butyl group (below 3000 cm⁻¹).

-

Thiophene Ring Vibrations: Characteristic C=C stretching vibrations of the thiophene ring are expected around 1450 cm⁻¹. A C-H out-of-plane bending band around 850 cm⁻¹ is indicative of a 2-substituted thiophene.

-

C-N Vibration: The C-N stretching of the aliphatic amine will likely appear in the 1250-1020 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: A mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 155 | Molecular Ion (M⁺) |

| 126 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 98 | [Thiophene-CH=NH₂]⁺ (Alpha-cleavage) |

| 84 | Thiophene radical cation |

Interpretation:

-

Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z of 155, corresponding to the molecular weight of the compound (C₈H₁₃NS).

-

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of a propyl radical to form a resonance-stabilized iminium cation with an m/z of 98. This is expected to be a major peak in the spectrum.[6]

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic features based on the compound's structure and the known behavior of its constituent functional groups, researchers can confidently verify the identity and purity of this important synthetic building block. The provided interpretations and predicted data serve as a valuable reference for the characterization of this and related thiophene derivatives.

References

- Synthesis and Characterization of 1-(Thiophen-2-yl)-N-(p-tolyl) Methanimine and its Palladium(II) Complex. (2022).

- PubChem. (n.d.). N-(thiophen-2-ylmethyl)butan-1-amine. National Center for Biotechnology Information.

- University of Colorado Boulder. (n.d.). IR: amines. Department of Chemistry.

- BLDpharm. (n.d.). 1-(Thiophen-2-yl)butan-1-one.

- ChemScene. (n.d.). N-(1-(Thiophen-2-yl)ethyl)butan-2-amine.

- Alam, A., et al. (2019). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. Journal of Molecular Structure, 1175, 87-97.

- MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7794.

- CookeChem. (n.d.). 1-(Thiophen-2-yl)butan-1-one, 98%.

- SpectraBase. (n.d.). N-(1-(thiophen-2-yl)but-3-enyl)aniline.

- NIST. (n.d.). 1-Butanamine. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.).

- MySkinRecipes. (n.d.). This compound hydrochloride.

- BenchChem. (n.d.). 1-(Thiophen-2-yl)butan-2-amine.

- NIST. (n.d.). 1-Butanamine. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene.

- Royal Society of Chemistry. (2024).

- MDPI. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules.

- PubChem. (n.d.). (Butan-2-yl)(butyl)amine.

- ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). Butylamine(109-73-9) 1H NMR spectrum.

- Royal Society of Chemistry. (2011). Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Fused Tricyclic Systems from 2-Alkenyl(alkynyl)thio-3-thiophenecarboxaldehyde Oximes.

Sources

- 1. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue [mdpi.com]

- 2. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 3. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1-Butanamine [webbook.nist.gov]

The Versatility of Thiophene-Containing Amines: A Technical Guide to Their Biological Activities

Introduction: The Privileged Scaffold of Thiophene in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its structural resemblance to the benzene ring, coupled with unique electronic properties conferred by the sulfur heteroatom, makes it a "privileged scaffold." This allows it to serve as a bioisosteric replacement for phenyl groups, often leading to improved physicochemical properties, metabolic stability, and target binding affinity.[1][3] The incorporation of an amine functional group onto this versatile core unlocks a vast chemical space, giving rise to a plethora of molecules with a broad spectrum of biological activities. Thiophene-containing amines are integral to a number of FDA-approved drugs, highlighting their therapeutic significance.[1][4]

This technical guide offers an in-depth exploration of the significant biological activities of thiophene-containing amines, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide exemplary experimental protocols for their synthesis and evaluation.

Anticancer Potential: Targeting the Hallmarks of Malignancy

Thiophene-containing amines have emerged as a promising class of anticancer agents, demonstrating the ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[5][6] Their efficacy stems from the diverse chemical substitutions that can be introduced on both the thiophene ring and the amine moiety, allowing for the fine-tuning of their interactions with a wide array of cancer-specific protein targets.[7]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of thiophene-containing amines is not monolithic; rather, it involves the modulation of multiple targets. Depending on their specific structure, these compounds have been shown to:

-

Inhibit Protein Kinases: Many kinases are dysregulated in cancer, leading to uncontrolled cell growth. Certain thiophene-amine derivatives act as potent kinase inhibitors, blocking these aberrant signaling cascades.

-

Induce Apoptosis: A key hallmark of cancer is the evasion of programmed cell death (apoptosis). Thiophene-containing compounds have been shown to trigger apoptosis in cancer cells through mechanisms such as altering the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[8]

-

Disrupt Microtubule Dynamics: The mitotic spindle, composed of microtubules, is essential for cell division. Some thiophene derivatives interfere with microtubule polymerization or depolymerization, leading to mitotic arrest and cell death.

-

Inhibit Topoisomerases: These enzymes are critical for resolving DNA topological problems during replication and transcription. Thiophene-based molecules can inhibit topoisomerase activity, leading to DNA damage and apoptosis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of thiophene-containing amines is highly dependent on the nature and position of substituents. Key SAR observations include:

-

Substitution on the Thiophene Ring: The presence of specific groups, such as halogens or bulky aromatic rings, can significantly enhance cytotoxicity. The position of these substituents also plays a crucial role in target engagement.

-

Nature of the Amine: The amine can be primary, secondary, or tertiary, or part of a larger heterocyclic system. These variations influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which impact biological activity.

-

Linker between Thiophene and Amine: The length and flexibility of any linker connecting the thiophene core to a distal amine-containing group can affect the molecule's ability to adopt the optimal conformation for binding to its target.

Illustrative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative thiophene-containing amines against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 | [8] |

| Hep G2 (Liver Cancer) | 33.42 | [8] | |

| RAA5 | Various (NCI-60 panel) | Growth Inhibition | [9] |

Experimental Workflow: Synthesis and Cytotoxicity Assessment

A common workflow for the discovery and evaluation of novel anticancer thiophene-containing amines is depicted below.

Caption: General workflow for the synthesis and in vitro evaluation of anticancer thiophene-containing amines.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Thiophene-containing amines have demonstrated significant potential as a novel class of antimicrobial agents, with activity against a broad spectrum of bacteria and fungi, including resistant strains.[10][11][12]

Mechanism of Action: Breaching Microbial Defenses

The antimicrobial effects of thiophene-containing amines are often attributed to their ability to disrupt the integrity of the microbial cell membrane.[10] This can lead to the leakage of intracellular components and ultimately, cell death. Other proposed mechanisms include:

-

Inhibition of Essential Enzymes: These compounds can inhibit enzymes vital for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Interference with Biofilm Formation: Biofilms are structured communities of microbes that are notoriously difficult to eradicate. Some thiophene derivatives have been shown to inhibit biofilm formation, rendering the pathogens more susceptible to conventional antibiotics.

Activity Against Drug-Resistant Bacteria

A particularly promising area of research is the activity of thiophene-containing amines against drug-resistant bacteria. For instance, certain derivatives have shown efficacy against colistin-resistant Acinetobacter baumannii and Escherichia coli.[10]

Key SAR Findings in Antimicrobial Thiophenes

-

Lipophilicity: A crucial factor for membrane disruption is the overall lipophilicity of the molecule, which can be modulated by the substituents on the thiophene ring and the amine.

-

Amine Substitution: The nature of the substituents on the amine can influence the compound's ability to interact with the microbial cell surface. For example, the presence of a piperidine ring has been found to be important for activity in some cases.[10]

Representative Antimicrobial Data

| Compound Class | Pathogen | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2-4 | [13] |

| Thiophene derivatives | Colistin-Resistant A. baumannii | Promising Activity | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of a potential antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The thiophene-containing amine is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thiophene-containing amines have demonstrated potent anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade.[14][15][16]

Mechanism of Action: Targeting COX and LOX Enzymes

The most well-characterized anti-inflammatory mechanism of thiophene-containing amines is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting COX and LOX, these compounds can effectively reduce the signs and symptoms of inflammation.

Structure-Activity Relationship for Anti-inflammatory Activity

-

Acidic Moiety: The presence of a carboxylic acid or a bioisosteric equivalent is often crucial for COX inhibition, mimicking the binding of the natural substrate, arachidonic acid.

-

Substituents on the Thiophene Ring: The nature and position of substituents can influence the selectivity for COX-1 versus COX-2, which is important for minimizing gastrointestinal side effects.

-

Amine Functionality: The amine group can contribute to binding at the active site or allosteric sites of the target enzymes and can also influence the pharmacokinetic properties of the compound.[16]

In Vivo Anti-inflammatory Activity

Several thiophene-containing amines have demonstrated significant anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced rat paw edema model.[17]

Visualizing the Anti-inflammatory Mechanism

Caption: Inhibition of the inflammatory cascade by thiophene-containing amine derivatives.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Thiophene-containing amines have emerged as a promising therapeutic strategy due to their ability to target multiple pathological processes underlying these devastating disorders.[18][19][20] A key advantage of these compounds is their potential to cross the blood-brain barrier (BBB), a critical requirement for CNS-active drugs.[18]

Multifaceted Mechanisms of Neuroprotection

Thiophene-containing amines exert their neuroprotective effects through a variety of mechanisms:

-

Inhibition of Protein Aggregation: The misfolding and aggregation of proteins such as amyloid-β (Aβ), tau, and α-synuclein are central to the pathology of many neurodegenerative diseases.[19][20] Certain thiophene derivatives can inhibit the aggregation of these proteins.

-

Reduction of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage. Thiophene-containing amines can act as antioxidants, scavenging harmful free radicals.[18][19]

-

Anti-inflammatory Activity: Neuroinflammation plays a significant role in the progression of neurodegenerative diseases. The anti-inflammatory properties of these compounds, as discussed previously, are also beneficial in this context.[18]

-

Modulation of Neurotransmitter Systems: Some derivatives can interact with neurotransmitter receptors and transporters, helping to restore normal neuronal communication.[19]

Key Structural Features for Neuroactivity

The ability of thiophene-containing amines to exert neuroprotective effects is closely tied to their chemical structure. Important considerations include:

-

Lipophilicity and BBB Permeability: The overall lipophilicity of the molecule must be carefully balanced to allow for efficient penetration of the BBB.

-

Specific Binding Moieties: The incorporation of specific functional groups can enhance the binding affinity for target proteins like Aβ plaques or tau tangles.

-

Multi-target Directed Ligand Design: A key strategy is to design molecules that can simultaneously interact with multiple targets involved in the disease pathology.

Conclusion and Future Directions

Thiophene-containing amines represent a remarkably versatile and privileged scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their immense therapeutic potential. The ability to readily modify their structure allows for the systematic exploration of structure-activity relationships and the optimization of their pharmacological profiles.

Future research in this area will likely focus on:

-

Design of Multi-target Ligands: Developing single molecules that can modulate multiple targets simultaneously to achieve synergistic therapeutic effects.

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their clinical translatability.

-

Elucidation of Novel Mechanisms of Action: Employing advanced techniques to identify new biological targets and unravel the intricate mechanisms by which these compounds exert their effects.

The continued exploration of the vast chemical space of thiophene-containing amines holds great promise for the development of novel and effective therapies for a wide range of human diseases.

References

A comprehensive list of references is provided below for further reading and verification.

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorg Chem. 2020 Aug;101:104026. 5

- Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. [No Source Found]

-

Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online.

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ResearchGate.

-

A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers.

-

Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. NIH.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed.

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed.

-

Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. PubMed.

-

Thiophen-2-amine hydrochloride | 18621-53-9. Benchchem.

-

Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. ResearchGate.

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. [No Source Found]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- Synthesis and characterization of biologically active thiophene based amide motifs Omama1, Freeha Hafeez1*, Muhammad Suleman1 1D. [No Source Found]

-

Full article: Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Taylor & Francis Online.

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

-

Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. ACS Chemical Neuroscience - ACS Publications.

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

-

(PDF) Antimicrobial potential of synthetic thiophenes Section C-Review ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. ResearchGate.

-

(PDF) Thiophene Scaffold as Prospective Antimicrobial Agent: A Review. ResearchGate.

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

-

(PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate.

-

Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar.

-

Biological Activities of Thiophenes. Encyclopedia.pub.

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed.

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.

-

Exploring the Structure-Activity Relationship of 2-Arylpiperidines with Thiophene Modifications: A Technical Guide. Benchchem.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kthmcollege.ac.in [kthmcollege.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. impactfactor.org [impactfactor.org]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 1-(Thiophen-2-yl)butan-1-amine and its Derivatives in Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] This guide focuses on the specific scaffold, 1-(thiophen-2-yl)butan-1-amine, and its derivatives, exploring their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas. We delve into the causality behind experimental designs, provide validated protocols for synthesis and biological evaluation, and outline the mechanistic basis for their activity in oncology, virology, and inflammation. This document serves as a comprehensive resource for researchers aiming to leverage this promising chemical scaffold in modern drug discovery.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with thiophene, a five-membered aromatic ring containing a sulfur atom, holding a prominent position.[1][3] Its significance is not merely academic; an analysis of FDA-approved drugs reveals that 26 pharmaceuticals incorporate the thiophene ring system across a wide range of therapeutic categories.[1][2]

The utility of the thiophene ring in medicinal chemistry can be attributed to several key factors:

-

Bioisosterism: Thiophene is often considered a bioisostere of the phenyl ring. This allows medicinal chemists to substitute a benzene ring with thiophene to modulate physicochemical properties such as solubility, metabolism, and receptor binding interactions without drastically altering the molecule's core geometry.[1]

-

Electronic Properties: As an electron-rich system, the thiophene ring capably engages in various non-covalent interactions with biological targets like proteins and nucleic acids.[1][4]

-

Synthetic Tractability: The thiophene ring provides multiple, synthetically accessible positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

The core structure of This compound combines this privileged heterocycle with a primary amine attached to a butyl chain. This amalgamation of a versatile aromatic system, a key functional group for salt formation and hydrogen bonding (the amine), and a flexible lipophilic linker (the butyl chain) creates a molecular framework with significant potential for developing novel therapeutic agents. This compound and its hydrochloride salt serve as crucial building blocks in pharmaceutical research for creating complex molecules targeting a range of biological pathways.[6][7]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives leverages established and innovative organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring and the complexity of the amine side chain.

General Synthetic Workflow

A common and versatile approach involves multi-step synthesis, often beginning with a commercially available thiophene starting material. Metal-free approaches are gaining traction to enhance the green chemistry profile of these syntheses.[1] More complex derivatives, especially those involving biaryl linkages, frequently employ metal-catalyzed cross-coupling reactions.

A generalized workflow for synthesizing substituted thiophene derivatives is depicted below. This process illustrates the logical flow from basic starting materials to a final, biologically active compound, highlighting key reaction types used in medicinal chemistry.

Caption: Generalized synthetic workflow for thiophene derivatives.

Detailed Experimental Protocol: Synthesis of a Thiophene-based Amide via Suzuki Coupling

This protocol is adapted from methodologies used to create potent antiviral thiophene derivatives and represents a robust and widely applicable synthetic sequence.[8] The causality for this multi-step approach lies in its modularity; it allows for the independent synthesis of two key fragments (the thiophene core and the phenylboronic ester) which are then coupled, enabling the rapid generation of a diverse library of analogs for SAR studies.

Objective: To synthesize a 5-phenyl-substituted thiophene-2-carboxamide intermediate.

Step 1: Amide Coupling to form the Thiophene Core (e.g., 5-bromothiophene-2-carboxamide)

-

Reagents: 5-bromothiophene-2-carboxylic acid (1.0 eq), desired amine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), Hydroxybenzotriazole (HOBt, 1.5 eq), Triethylamine (Et3N, 2.0 eq).

-

Solvent: Dichloromethane (CH2Cl2).

-

Procedure: a. Dissolve 5-bromothiophene-2-carboxylic acid in CH2Cl2 and cool the solution to 0 °C in an ice bath. b. Add EDCI, HOBt, and Et3N sequentially, stirring for 15 minutes to activate the carboxylic acid. c. Add the desired amine dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 24 hours. e. Monitor reaction progress via Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. g. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure amide.

Step 2: Suzuki Coupling Reaction

-

Reagents: 5-bromothiophene-2-carboxamide intermediate (1.0 eq), desired hydroxyphenylboronic acid pinacol ester (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq), Sodium Carbonate (Na2CO3, 2.0 eq).

-

Solvent System: Toluene/Ethanol/Water (2:1.5:1).

-

Procedure: a. To a microwave vial, add the 5-bromothiophene-2-carboxamide, the boronic ester, Pd(PPh3)4, and Na2CO3. b. Add the toluene/ethanol/water solvent system and seal the vial. c. Irradiate the mixture in a microwave reactor at 120 °C for 20-30 minutes. The use of microwave irradiation is a critical choice to accelerate the reaction kinetics, significantly reducing reaction times compared to conventional heating.[8] d. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. e. Dry the organic layer over MgSO4, filter, and concentrate. f. Purify the product via column chromatography to obtain the desired 5-phenyl-substituted thiophene-2-carboxamide.

Therapeutic Applications and Biological Mechanisms

Derivatives of the this compound scaffold have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Thiophene-containing compounds are well-explored as anticancer agents, targeting various signaling pathways involved in cancer progression.[9]

-

Mechanism of Action: Certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[10] By destabilizing microtubule assembly, these compounds induce a G2/M phase cell cycle arrest, ultimately leading to apoptosis. This is validated by the observed dose-dependent accumulation of cells in the G2/M phase and enhanced expression of apoptotic markers like caspase-3 and -9.[10] Other thiophene derivatives function as kinase inhibitors, targeting enzymes critical for cancer cell proliferation.[10]

-

Structure-Activity Relationship (SAR): For a series of 2-(thiophen-2-yl)-1H-indole derivatives, potent and selective cytotoxicity was observed against the HCT-116 colon cancer cell line.[11] The introduction of specific substituents on an associated phenyl ring was crucial for activity, with compounds 4g, 4a, and 4c in that study showing IC50 values of 7.1, 10.5, and 11.9 µM, respectively.[11] These active compounds were found to down-regulate the oncogenic miR-25.[11]

Antiviral Activity

The scaffold has shown particular promise in the development of novel antiviral agents, especially as entry inhibitors.

-

Mechanism of Action - Ebola Virus (EBOV): A series of thiophene derivatives were discovered as potent inhibitors of Ebola virus entry.[8] The mechanism involves blocking the crucial interaction between the viral glycoprotein (EBOV-GP) and the host Niemann-Pick C1 (NPC1) protein, a step that is essential for the virus to escape the endosome and enter the cytoplasm. This inhibitory effect was confirmed using an ELISA-based assay that directly measured the binding between EBOV-GP and NPC1.[8]

Caption: Mechanism of action for thiophene-based Ebola entry inhibitors.

-

Structure-Activity Relationship (SAR): SAR studies on these antiviral agents revealed critical structural requirements. A free amine group on a piperidine moiety attached to the molecule was found to be essential for antiviral activity.[8] Protection of this amine (e.g., with a Boc group) or its substitution with a bulky group (e.g., benzyl) led to a complete loss of activity, underscoring the importance of this specific hydrogen-bonding or ionic interaction with the biological target.[8]

Anti-Inflammatory and Antimicrobial Potential

The thiophene scaffold is also present in established anti-inflammatory drugs like Tinoridine and Tiaprofenic acid.[12]

-

Anti-Inflammatory Mechanism: Many thiophene-based compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12]

-

Antimicrobial Activity: The thiophene ring is a common feature in compounds developed for antibacterial and antifungal activity, highlighting the broad biological applicability of this heterocycle.[5][13]

Data Summary and SAR Insights

The rational design of new derivatives depends on a clear understanding of structure-activity relationships. The table below summarizes key findings from various studies.

| Derivative Class | Therapeutic Area | Key Structural Features & SAR Insights | Biological Target(s) | Reference |

| 5-Phenyl-Thiophene-2-Carboxamides | Antiviral (Ebola) | A free amine on a terminal piperidine ring is essential for activity. Position of the piperidine linkage (ortho, meta, para) has a modest effect. | EBOV-GP / NPC1 Interaction | [8] |

| Tetrahydrobenzo[b]thiophenes | Anticancer | Benzyl urea substitution at position 2 confers potent activity. The cyano group at position 3 is also common in active compounds. | Tubulin Polymerization, WEE1 Kinase | [10] |

| 2-(Thiophen-2-yl)-1H-indoles | Anticancer (Colon) | Specific substitutions on the bis(indole)phenyl ring are critical for selective cytotoxicity against HCT-116 cells. | Down-regulation of miR-25 | [11] |

| General Thiophene Derivatives | Anti-inflammatory | Presence of carboxylic acid, ester, or amide groups is frequently associated with activity. | COX, LOX enzymes | [12] |

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To assess the anticancer potential of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is required. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is based on standard methodologies reported for testing thiophene derivatives.[14]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a cancer cell line (e.g., HCT-116 or A549).

-

Cell Culture: a. Culture cancer cells (e.g., A549) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37 °C with 5% CO2. b. Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

-

Cell Seeding: a. Count viable cells using a hemocytometer or automated cell counter. b. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well microplate. d. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Treatment: a. Prepare a stock solution of the test thiophene derivative in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity. c. Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include "cells only" (vehicle control) and "media only" (blank) wells. d. Incubate the plate for 48-72 hours.

-

MTT Assay and Measurement: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the media from each well. d. Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its extended family of derivatives represent a highly fertile ground for medicinal chemistry research. The demonstrated activities in oncology and virology, supported by clear mechanistic insights and well-defined structure-activity relationships, provide a solid foundation for future drug development efforts.

Future work should focus on:

-

Optimizing ADME Properties: While many derivatives show potent in vitro activity, future efforts must focus on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to identify orally bioavailable candidates.

-

Broad-Spectrum Applications: Given the scaffold's success against the Ebola virus, its potential as a broad-spectrum antiviral agent against other enveloped viruses should be systematically explored.[15][16]

-

Novel Drug Delivery Systems: For compounds with poor solubility, formulation into nanoparticle delivery systems can enhance bioavailability and improve therapeutic outcomes, as has been demonstrated for some anticancer thiophene derivatives.[10][14]

By combining rational design, robust synthetic chemistry, and detailed biological evaluation, the full therapeutic potential of this versatile thiophene scaffold can be realized.

References

- Rani, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Rani, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- da Silva, J., et al. (2021).

- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. PubMed.

- Vulcanchem. 1-(3-Methylthiophen-2-yl)butan-1-amine. Vulcanchem.

- ResearchGate. Structures of some bioactive compounds containing thiophene moiety.

- MySkinRecipes. This compound hydrochloride. MySkinRecipes.

- ResearchGate. Thiophene-based derivatives as anticancer agents: An overview on decade's work.

- Rico-Llanos, G. A., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.

- Moldb. 1255718-30-9 | this compound hydrochloride. Moldb.

- Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.

- Impactfactor.

- PubChem. N-(thiophen-2-ylmethyl)butan-1-amine. NIH.

- ChemScene. 1019605-14-1 | N-(1-(Thiophen-2-yl)ethyl)butan-2-amine. ChemScene.

- Cai, G., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PubMed.

- Missoum, H. (2022).

- J Med Chem. (2024).

- Al-Warhi, T., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)

- Chemrio. (S)-1-(THIOPHEN-2-YL)BUT-3-EN-1-AMINE. Chemrio.

- Al-Amiery, A. A., et al. (2023).

- ChemScene. N-(thiophen-3-ylmethyl)butan-2-amine hydrochloride. ChemScene.

- Liu, A-L., et al. (2014). Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. MDPI.

- Cilibrizzi, A., et al. (2024).

- Ukrchiminvest. Synthesis and biological properties of novel structural analogs of isothiobarbamine. Ukrchiminvest.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3-Methylthiophen-2-yl)butan-1-amine () for sale [vulcanchem.com]

- 5. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride [myskinrecipes.com]

- 7. 1255718-30-9 | this compound hydrochloride - Moldb [moldb.com]

- 8. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

The Strategic Role of Thiophene Scaffolds in Preclinical Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance due to their diverse pharmacological activities. Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a "privileged scaffold".[1][2] This distinction is attributed to its versatile structural features and broad spectrum of biological activities, which have been successfully leveraged in numerous FDA-approved drugs.[1][2] Thiophene derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others.[3][4][5][6][7]

This technical guide provides an in-depth exploration of thiophene compounds in the context of preclinical drug discovery. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this remarkable scaffold. By delving into the causality behind experimental choices and providing detailed methodologies, this guide aims to be a valuable resource for advancing the discovery of novel thiophene-based therapeutics.

The Thiophene Scaffold: A Privileged Pharmacophore

The thiophene ring's prevalence in medicinal chemistry can be attributed to several key characteristics. Its structure is analogous to a benzene ring, allowing it to act as a bioisostere, a concept central to rational drug design.[3][8] This bioisosteric relationship means that a thiophene ring can often replace a phenyl group in a drug molecule without a significant loss of biological activity, a strategy employed in drugs like the NSAID lornoxicam, a thiophene analog of piroxicam.[9][10]

However, the inclusion of a sulfur atom imparts unique physicochemical properties. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the thiophene ring's electronic properties and reactivity differ from benzene, offering opportunities to fine-tune a compound's pharmacological profile, including its affinity, selectivity, and pharmacokinetic properties.[8][11]

Key Physicochemical Properties of Thiophene:

-

Structure: A five-membered aromatic ring containing a sulfur atom.[1][11]

-

Molecular Formula: C4H4S[11]

-

Aromaticity: The sulfur atom contributes a lone pair of electrons to the π-system, resulting in an aromatic sextet.[1]

-

Reactivity: Generally more reactive than benzene towards electrophilic substitution.[1]

-

Bioisosterism: Similar in size and shape to a benzene ring, allowing for its use as a bioisosteric replacement.[3][8][9]

Synthetic Strategies for Thiophene Derivatives

A diverse array of synthetic methodologies allows for the construction of a wide range of substituted thiophene derivatives. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the nature of the functional groups to be incorporated.

Classical Synthesis Methods:

Several well-established methods form the foundation of thiophene synthesis:

-